

Preliminary Toxicity Profile of Jatrorrhizine Chloride: A Technical Guide

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Compound of Interest

Compound Name: Jatrorrhizine Chloride

Cat. No.: B191645

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Abstract

Jatrorrhizine, a protoberberine alkaloid found in several medicinal plants, has garnered significant interest for its therapeutic potential. This technical guide provides a concise overview of the preliminary toxicity studies conducted on its chloride salt, **Jatrorrhizine chloride**. The available data on acute, sub-acute, and in vitro cytotoxicity are summarized. While **Jatrorrhizine chloride** generally demonstrates a low order of acute toxicity, this guide also highlights the current gaps in the publicly available safety data, particularly concerning genotoxicity and safety pharmacology. The information herein is intended to support further investigation and inform the drug development process.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. For **Jatrorrhizine chloride**, the available data indicates a relatively low level of acute toxicity.

Quantitative Data

Parameter	Species	Route of Administration	Value	Reference
LD ₅₀	Kunming Mice	Oral	~ 5,500 mg/kg	[1]

LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population.

Experimental Protocol (General)

While the specific protocol used to determine the LD₅₀ of **Jatrorrhizine chloride** is not detailed in the available literature, such studies are typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, TG 423 (Acute Toxic Class Method).[2][3]

General Protocol Outline (Based on OECD TG 423):

- **Test Animals:** Healthy, young adult rodents (e.g., mice or rats) of a single sex are used in a stepwise procedure.
- **Housing and Acclimatization:** Animals are housed in appropriate conditions with a controlled environment (temperature, humidity, light cycle) and allowed to acclimatize for at least 5 days before dosing.
- **Fasting:** Animals are fasted overnight prior to administration of the test substance.
- **Dose Administration:** The test substance is administered orally via gavage in a single dose. The volume administered is based on the animal's body weight.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

Sub-Acute and Sub-Chronic Oral Toxicity

Repeated dose toxicity studies provide information on the potential adverse effects of a substance following prolonged exposure.

Quantitative Data

A 90-day sub-chronic oral toxicity study in rats has been reported for Jatrorrhizine.

Duration	Species	Dose	Key Findings	Reference
90 days	Rats	70.05 mg/kg/day	No observed abnormalities in body weight, organ weight, urinalysis, hematological parameters, gross necropsy, or histology.	[1]

Experimental Protocol (General)

Details of the specific protocol for the 90-day study on Jatrorrhizine are not extensively published. However, such studies generally adhere to guidelines like the OECD Guideline for the Testing of Chemicals, TG 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).[4][5][6][7]

General Protocol Outline (Based on OECD TG 408):

- Test Animals: Typically, young, healthy rats of both sexes are used.
- Dose Groups: At least three dose levels of the test substance and a control group are included.
- Administration: The substance is administered orally (e.g., by gavage) daily for 90 days.
- Observations:
 - Clinical Signs: Daily observation for signs of toxicity.
 - Body Weight and Food/Water Consumption: Recorded weekly.
 - Ophthalmological Examination: Conducted before the study and at termination.
 - Hematology and Clinical Biochemistry: Blood samples are collected at termination to analyze a wide range of parameters (e.g., red and white blood cell counts, hemoglobin,

liver enzymes, kidney function markers).

- Pathology:
 - Gross Necropsy: A complete necropsy is performed on all animals.
 - Organ Weights: Key organs are weighed.
 - Histopathology: Microscopic examination of a comprehensive set of organs and tissues is conducted.

In Vitro Cytotoxicity

Cytotoxicity assays are used to determine the toxicity of a substance to cells in culture. Several studies have evaluated the cytotoxic effects of **Jatrorrhizine chloride** against various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
C8161	Human Melanoma	47.4	
SW480	Colorectal Cancer	Concentrations of 12.5, 25, 50, and 75 μM showed time- and dose-dependent inhibition of survival.	[4]
NCI-H460	Lung Cancer	-	[8]
HeLa	Cervical Cancer	-	[8]
MCF-7	Breast Cancer	No cytotoxicity observed below 10 μM	[1]

Note: Specific IC₅₀ values for NCI-H460 and HeLa cells were not provided in the abstract, but the study indicated that Jatrorrhizine derivatives showed stronger activity than the parent compound.

Experimental Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.^{[9][10][11][12]}

General Protocol Outline:

- **Cell Seeding:** Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Jatrorrhizine chloride** and incubated for a specific period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** An MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value is determined.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess the mutagenic and clastogenic potential of a new chemical entity.

Current Status for **Jatrorrhizine Chloride**:

Based on a comprehensive review of publicly available literature and safety data sheets, there is no specific data available on the genotoxicity of **Jatrorrhizine chloride** from standard assays such as:

- Ames Test (Bacterial Reverse Mutation Test)
- In Vitro Chromosome Aberration Test
- In Vitro Micronucleus Test

This represents a significant data gap in the toxicological profile of this compound.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Current Status for **Jatrorrhizine Chloride**:

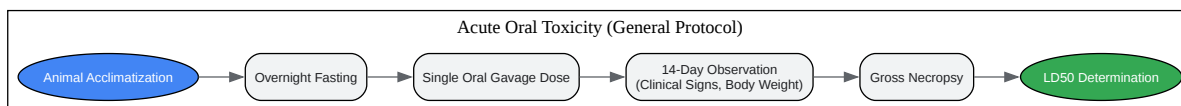
There is no specific information available from dedicated safety pharmacology core battery studies for **Jatrorrhizine chloride** in the public domain. While some pharmacological studies allude to its effects on the central nervous system, these are generally related to its therapeutic potential rather than a systematic safety evaluation. A critical aspect of cardiovascular safety, the potential for hERG channel inhibition, has not been reported for **Jatrorrhizine chloride**.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Signaling Pathways in Toxicity

While numerous studies have elucidated the signaling pathways involved in the therapeutic effects of Jatrorrhizine, there is a lack of specific research identifying signaling pathways directly responsible for its potential toxic effects. The toxicological effects of protoberberine alkaloids, as a class, are an area of ongoing research.[\[1\]](#)[\[8\]](#)

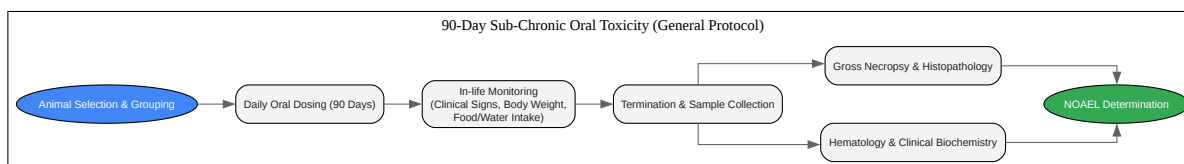
Visualizations

Experimental Workflows



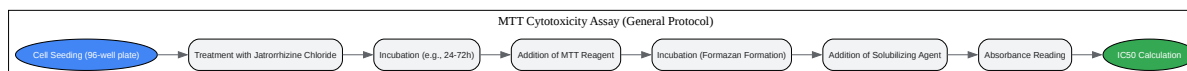
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Caption: General workflow for an acute oral toxicity study.



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Caption: General workflow for a 90-day sub-chronic oral toxicity study.



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Caption: General workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The preliminary toxicity data for **Jatrorrhizine chloride** suggest a favorable acute safety profile. However, this technical guide underscores the critical need for further comprehensive toxicological evaluation. To support the clinical development of **Jatrorrhizine chloride**, future research should prioritize:

- **Genotoxicity Assessment:** Conducting a standard battery of genotoxicity tests (Ames, in vitro chromosome aberration, and in vitro micronucleus assays) is essential to rule out mutagenic and clastogenic potential.
- **Safety Pharmacology Studies:** A core battery of safety pharmacology studies is required to assess the potential effects on the central nervous, cardiovascular (including hERG channel liability), and respiratory systems.
- **Detailed Repeated-Dose Toxicity Studies:** More detailed reports on sub-chronic and chronic toxicity studies, including a full analysis of hematological, biochemical, and histopathological endpoints, would provide a more complete safety profile.
- **Investigation of Toxic Mechanisms:** Should any adverse effects be identified, further studies to elucidate the underlying toxic signaling pathways would be warranted.

Addressing these data gaps is crucial for a thorough risk assessment and for ensuring the safety of **Jatrorrhizine chloride** in its potential transition from a promising natural compound to a clinically viable therapeutic agent.

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